1-(4-Methylphenyl)-3-pyridin-4-ylurea
Description
1-(4-Methylphenyl)-3-pyridin-4-ylurea is a urea derivative characterized by a central urea (-NH-C(=O)-NH-) group linking a 4-methylphenyl ring and a pyridin-4-yl moiety.
Properties
IUPAC Name |
1-(4-methylphenyl)-3-pyridin-4-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-10-2-4-11(5-3-10)15-13(17)16-12-6-8-14-9-7-12/h2-9H,1H3,(H2,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POYXSENYDFATHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350369 | |
| Record name | 1-(4-methylphenyl)-3-pyridin-4-ylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13256-77-4 | |
| Record name | 1-(4-methylphenyl)-3-pyridin-4-ylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Isocyanate-Amine Coupling
The most documented method for synthesizing urea derivatives involves the reaction of an isocyanate with an amine. For 1-(4-methylphenyl)-3-pyridin-4-ylurea, this approach utilizes 4-methylphenyl isocyanate and 4-aminopyridine as precursors.
Procedure :
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Reagent Preparation : 4-Methylphenyl isocyanate (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under inert atmosphere.
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Amine Addition : 4-Aminopyridine (1.1 equiv) is added dropwise to the solution at 0–5°C to minimize side reactions.
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Reaction Conditions : The mixture is stirred at room temperature for 12–24 hours, during which the urea product precipitates.
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Workup : The precipitate is filtered, washed with cold DCM, and dried under vacuum.
Key Considerations :
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Solvent Choice : Polar aprotic solvents like DCM or tetrahydrofuran (THF) enhance reaction homogeneity.
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Stoichiometry : A slight excess of amine ensures complete consumption of the isocyanate, reducing biuret formation.
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Yield : Typical yields range from 65% to 85%, depending on purity of starting materials.
Industrial-Scale Production Considerations
Industrial synthesis prioritizes cost-effectiveness, scalability, and minimal waste. A hypothetical large-scale process might adapt the isocyanate-amine method with the following modifications:
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Continuous Flow Reactors : Enhance reaction control and throughput.
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Catalytic Optimization : Acid or base catalysts (e.g., triethylamine) could accelerate reaction kinetics.
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Solvent Recovery : Implementing distillation systems for DCM or THF recycling reduces environmental impact.
Notably, patent US-8513202-B2 highlights the use of sulfuric acid in dehydration steps for related compounds, suggesting potential applicability in post-synthesis purification.
Purification and Characterization
Purification Techniques
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Recrystallization : Ethanol-water mixtures (7:3 v/v) effectively remove unreacted starting materials.
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Chromatography : Silica gel column chromatography with ethyl acetate/hexane gradients resolves byproducts.
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Selective Washing : Analogous to methods in patent US-8350045B2, water washes preferentially dissolve Z-isomers (if present), enriching E-isomer purity.
Characterization Data
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NMR Spectroscopy :
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¹H NMR (DMSO-d₆) : δ 8.45 (s, 1H, urea NH), 7.85 (d, J = 5.6 Hz, 2H, pyridine-H), 7.35 (d, J = 8.2 Hz, 2H, aryl-H), 7.20 (d, J = 8.2 Hz, 2H, aryl-H), 2.35 (s, 3H, CH₃).
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HPLC : Purity >98% achieved with C18 reverse-phase columns (acetonitrile/water gradient).
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylphenyl)-3-pyridin-4-ylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The urea moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the aromatic rings.
Reduction: Reduced forms of the urea moiety.
Substitution: Substituted urea derivatives.
Scientific Research Applications
1-(4-Methylphenyl)-3-pyridin-4-ylurea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)-3-pyridin-4-ylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Substituent Effects on Physical Properties
Substituents on the phenyl ring significantly alter physical properties such as melting point, solubility, and molecular packing. Key analogs include:
Key Observations:
- Melting Points: Methyl-substituted compounds (e.g., 4-CH₃ in ) exhibit lower melting points (~268–287°C) compared to nitro- or bromo-substituted analogs (~287°C), likely due to reduced dipole-dipole interactions and weaker intermolecular forces from the electron-donating methyl group .
- Halogen Effects: Chloro or bromo substituents (electron-withdrawing) enhance intermolecular interactions (e.g., halogen bonding, stronger C–H⋯N), increasing thermal stability .
Structural and Crystallographic Differences
- Dihedral Angles: In halogenated analogs (e.g., 4-Cl or 4-Br phenyl derivatives), dihedral angles between aromatic rings average ~56°, influencing molecular twist and crystal packing .
- Packing Motifs: Weak interactions dominate packing. For example, C–H⋯N hydrogen bonds form infinite chains in halogenated analogs, while methyl groups may instead promote C–H⋯π or van der Waals interactions due to their hydrophobic nature .
Spectroscopic and Analytical Data
- 1H NMR: Methyl protons in 4-CH₃ derivatives typically resonate at δ ~2.3–2.5 ppm, while aromatic protons appear at δ ~7.0–8.5 ppm, consistent with ’s pyridine/phenyl systems .
- IR Spectroscopy: Urea carbonyl stretches (~1640–1680 cm⁻¹) and N–H stretches (~3200–3400 cm⁻¹) are common across analogs, though electron-withdrawing substituents (e.g., -NO₂) may shift these peaks due to altered hydrogen-bonding strength .
Biological Activity
1-(4-Methylphenyl)-3-pyridin-4-ylurea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
1-(4-Methylphenyl)-3-pyridin-4-ylurea, also known by its CAS number 13256-77-4, features a urea moiety linked to a pyridine ring and a para-methylphenyl group. This unique structure contributes to its biological activity.
Biological Activities
Anticancer Activity
Research indicates that 1-(4-Methylphenyl)-3-pyridin-4-ylurea exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast cancer cells. For instance, a related compound demonstrated an IC50 value of 18 μM against human estrogen receptor-positive breast cancer cells, suggesting that similar derivatives may possess comparable efficacy .
Mechanism of Action
The mechanism through which 1-(4-Methylphenyl)-3-pyridin-4-ylurea exerts its effects is believed to involve the inhibition of specific enzymes and pathways associated with tumor progression. It may interact with poly(ADP-ribose) polymerase (PARP) enzymes, which play a critical role in DNA repair mechanisms within cancer cells . This interaction can lead to increased apoptosis in malignant cells.
Pharmacokinetics
Understanding the pharmacokinetic profile of 1-(4-Methylphenyl)-3-pyridin-4-ylurea is crucial for evaluating its therapeutic potential. Research has indicated favorable absorption and distribution characteristics in preclinical models.
Table 1: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Plasma C_max | 292 ng/mL |
| Brain C_max | 516 ng/g |
| AUC Plasma | 616 ng·h/mL |
| AUC Brain | 990 ng·h/g |
| T_max | 3 hours |
This data suggests effective brain penetration, which is essential for compounds targeting central nervous system disorders .
Case Studies
Several studies have highlighted the biological activity of related compounds, providing insights into the potential applications of 1-(4-Methylphenyl)-3-pyridin-4-ylurea:
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Cocaine Addiction Models
A study focused on the use of urea derivatives in models of cocaine addiction demonstrated that certain compounds could attenuate drug-seeking behaviors in rats. This suggests potential applications in treating substance abuse disorders . -
Breast Cancer Cell Lines
In a study assessing various thiouracil amides, compounds similar to 1-(4-Methylphenyl)-3-pyridin-4-ylurea were found to inhibit PARP1 activity significantly, enhancing apoptosis in breast cancer cell lines .
Q & A
Q. What safety protocols are critical when handling 1-(4-Methylphenyl)-3-pyridin-4-ylurea in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
